molecular formula C24H19NO5S B2812025 ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate CAS No. 1114886-17-7

ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Cat. No. B2812025
CAS RN: 1114886-17-7
M. Wt: 433.48
InChI Key: XIFQDBHPRREISI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate, also known as EDBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Liquid Crystalline Polysiloxanes Synthesis

Ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate, among other monomers, has been utilized in the synthesis of side chain liquid crystalline polysiloxanes. These compounds, characterized by techniques such as differential scanning calorimetry (DSC) and thermal optical polarized microscopy, exhibit significant smectogen properties. The specific impact of the mesogenic core on the materials’ properties, including transition temperatures, has been a focal point of research, demonstrating the compound’s utility in designing materials with desired liquid crystalline behaviors (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Photoreactive Polymer Development

The molecule has been instrumental in the development of photoreactive polymers, such as those studied in diblock copolymer systems with pendant photosensitive azobenzene segments. These systems exhibit reversible changes under UV and visible light, altering micellar structures due to the photoisomerization of azobenzene segments. Such materials have potential applications in the fields of photoresponsive materials and nanotechnology (Liu & Chiu, 2010).

Juvenile Hormone Antagonist in Pest Management

In the realm of biological applications, derivatives of this compound have shown potential as juvenile hormone (JH) antagonists. Such compounds have been investigated for their capacity to induce precocious metamorphosis in pests like the silkworm, Bombyx mori, indicating potential applications in integrated pest management strategies. The precise mechanisms, including effects on JH synthesis and enzyme activity, highlight the compound’s role in developing novel pest control methods (Kuwano, Fujita, Furuta, & Yamada, 2008).

Anticoagulant Properties

Research into the anticoagulant properties of related ester compounds demonstrates their potential in medical applications, particularly in inhibiting thrombin and factor Xa. Such studies contribute to the broader understanding of these compounds' roles in modulating blood coagulation, offering insights into their potential therapeutic uses (Ohno, Kōsaki, Kambayashi, Imaoka, & Hirata, 1980).

Spectroscopic and Theoretical Studies

Further, this compound serves as a key compound in spectroscopic and theoretical studies, aiding in the understanding of molecular structures through various analytical techniques. Such research underscores the compound's significance in advancing molecular science and materials chemistry (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

properties

IUPAC Name

ethyl 4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-2-30-24(27)18-12-14-19(15-13-18)25-16-22(23(26)17-8-4-3-5-9-17)31(28,29)21-11-7-6-10-20(21)25/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFQDBHPRREISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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